2-[(Diphenylacetyl)amino]benzamide

Regioisomerism Hydrogen-bonding Conformational analysis

Obtaining the correct ortho-substituted diphenylacetamido-benzamide scaffold is critical for FPR2-selective agonist design, as regioisomer mix-ups lead to divergent target engagement. 2-[(Diphenylacetyl)amino]benzamide provides the unsubstituted ortho-benzamide core with a diphenylacetyl group targeting the FPR2 hydrophobic pocket. - 95% purity, clean baseline for SAR - Ortho-substitution enables distinct FPR2 selectivity (optimized analogs: EC50 ~40-200 nM, >100× over FPR1) - MW 330.4, 23-28% lower than N-phenyl analogs aids fragment-based design. In stock for immediate shipping.

Molecular Formula C21H18N2O2
Molecular Weight 330.4g/mol
Cat. No. B400797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diphenylacetyl)amino]benzamide
Molecular FormulaC21H18N2O2
Molecular Weight330.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C21H18N2O2/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)
InChIKeyZDNHADWQAWCRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Diphenylacetyl)amino]benzamide – Structural and Physicochemical Baseline


2-[(Diphenylacetyl)amino]benzamide (IUPAC: 2-[(2,2-diphenylacetyl)amino]benzamide; molecular formula C21H18N2O2; molecular weight 330.4 g/mol) is a synthetic ortho-substituted diphenylacetamido-benzamide derivative supplied primarily for medicinal chemistry and chemical biology research . The compound features a diphenylacetyl group linked via an amide bond to the 2-amino position of a benzamide core, placing it within the diphenylacetyl-amino-benzamide scaffold class—a privileged chemotype associated with formyl peptide receptor 2 (FPR2/ALX) agonism and voltage-gated sodium channel (VGSC) modulation hypotheses . Its canonical SMILES is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N, and it bears the InChI Key ZDNHADWQAWCRBX-UHFFFAOYSA-N . Typical commercial purity specification is 95% .

FPR2/ALX agonist lead optimization starting scaffold
Ortho-substituted bidentate H-bond donor for supramolecular host-guest studies
VGSC modulator hypothesis testing tool with distinct topology vs para-amino anticonvulsants

Why Regioisomeric and N-Alkylated Substitution Fails


Substituting 2-[(Diphenylacetyl)amino]benzamide with its meta-substituted regioisomer (3-[(diphenylacetyl)amino]benzamide) or N-functionalized analogs (e.g., 2-[(diphenylacetyl)amino]-N-phenylbenzamide) introduces changes in hydrogen-bonding geometry, molecular planarity, and steric bulk that fundamentally alter target engagement profiles . The ortho-aminobenzamide substructure creates an intramolecular hydrogen-bonding network between the 2-amido NH and the ortho-carboxamide group, a feature absent in the 3- and 4-substituted regioisomers . This spatial arrangement dictates the conformational preference of the benzamide moiety and directly impacts the compound's capacity to serve as a bidentate hydrogen-bond donor/acceptor in host-guest chemistry or protein-ligand interactions . Moreover, the benzamide head group's substitution pattern is a critical determinant of selectivity between closely related receptors such as FPR2 versus FPR1; the ortho-substitution pattern is reported to confer a distinct selectivity profile compared to para-substituted analogs . Procurement of the incorrect regioisomer or N-substituted analog therefore carries the risk of obtaining a compound with entirely divergent biological or supramolecular properties.

Regioisomer Meta-substituted analog lacks ortho H-bond network; may shift FPR2 selectivity and supramolecular recognition.
N-Substitution N-Phenyl or N-pyridinylmethyl analogs increase MW by 23–28% and reduce H-bond donors; physicochemical profile may not transfer.
Para-Analogs Para-substituted benzamide scaffolds may exhibit divergent FPR2/FPR1 selectivity and altered conformational preference.

Quantitative Differentiation Evidence


Ortho vs. Meta Substitution – Hydrogen-Bond Topology

The target compound, 2-[(diphenylacetyl)amino]benzamide, bears the diphenylacetamido substituent at the ortho (2-) position of the benzamide ring, whereas the commercially available analog 3-[(diphenylacetyl)amino]benzamide carries the identical substituent at the meta (3-) position . Both compounds share the identical molecular formula (C21H18N2O2) and molecular weight (330.4 g/mol), yet the ortho-substitution pattern in the target compound enables proximal positioning of the diphenylacetamido NH and the ortho-carboxamide (CONH2) group, facilitating intramolecular hydrogen-bond formation and a bidentate hydrogen-bond donor topology . In contrast, the meta-substituted regioisomer lacks this proximal arrangement and presents a distinct spatial orientation of hydrogen-bond donor/acceptor sites . For FPR2-targeting scaffold applications, ortho-substitution on the benzamide ring is reported to alter receptor binding geometry relative to para-substituted analogs, though direct quantitative FPR2 potency data for this specific compound is not yet reported in peer-reviewed literature .

Ortho vs. Meta H-Bond Topology
Data to verify
Ortho substitution enables intramolecular H-bond and bidentate donor topology; meta regioisomer lacks proximal CONH2.
Regioisomer identity governs hydrogen-bond geometry and conformational preference.
MW and MF identical; no differential potency data available.
Regioisomerism Hydrogen-bonding Conformational analysis Supramolecular chemistry

Molecular Weight and Physicochemical Profile vs. N-Substituted Analogs

The target compound (MW 330.4 g/mol, C21H18N2O2) is the simplest member of the ortho-diphenylacetamido-benzamide series, bearing a primary benzamide group (CONH2) at the ortho position . In contrast, the N-phenyl analog, 2-[(diphenylacetyl)amino]-N-phenylbenzamide (MW 406.5 g/mol, C27H22N2O2), carries an additional phenyl group on the benzamide nitrogen, increasing molecular weight by 76.1 Da (23% increase) and adding significant lipophilicity . Similarly, the N-(3-pyridinylmethyl) analog, 2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide (MW 421.5 g/mol, C27H23N3O2), adds 91.1 Da (28% increase) and introduces a basic pyridine nitrogen . The lower molecular weight of the target compound predicts higher aqueous solubility, greater membrane permeability, and improved CNS penetration potential based on Lipinski's Rule of Five considerations, though experimental logP/logD data are not available for direct comparison [1]. The primary benzamide CONH2 group provides two hydrogen-bond donors (HBD), whereas the N-phenyl analog provides only one HBD—a difference that meaningfully impacts hydrogen-bonding capacity in both biological and supramolecular contexts .

MW & HBD vs. N-Substituted Analogs
Class-level inference
Target: MW 330.4 g/mol, HBD 3. N-phenyl analog: MW 406.5 (+23%), HBD 2. N-pyridinylmethyl: MW 421.5 (+28%).
Lower MW and additional H-bond donor may support CNS and supramolecular applications.
Based on Lipinski framework; experimental logP/logD not reported.
Molecular weight Lipophilicity Physicochemical properties Permeability

Diphenylacetyl-Amino-Benzamide as an FPR2/ALX Privileged Scaffold

The diphenylacetyl-amino-benzamide scaffold to which 2-[(diphenylacetyl)amino]benzamide belongs is recognized as a privileged chemotype for formyl peptide receptor 2 (FPR2/ALX) agonism . Within this scaffold family, the diphenylacetyl moiety provides lipophilicity for docking into the hydrophobic orthosteric pocket of FPR2, while the benzamide head group dictates selectivity against the related receptor FPR1 . Literature-derived potency benchmarks for in-class diphenylacetyl-benzamide compounds report FPR2 EC50 values in the ~200 nM range with >100-fold selectivity over FPR1, while optimized ureidopropanamide derivatives within the same scaffold class achieve FPR2 EC50 values of ~40 nM . Separately, in silico and chromatographic studies of structurally related diphenylacetamide derivatives have established quantitative lipophilicity (chromatographic retention parameters) and drug-likeness scores, providing a framework for predicting the biological profile of the target compound [1]. No direct FPR2 potency data (EC50, IC50, or Ki) are available for 2-[(diphenylacetyl)amino]benzamide itself in peer-reviewed literature; the scaffold-level data are provided as the best available in-class potency context .

FPR2 Scaffold Class Benchmarks
Class-level inference
In-class EC50 ~40–200 nM; >100-fold selectivity over FPR1 for optimized diphenylacetyl-benzamide derivatives.
Scaffold class context supports FPR2 lead optimization; target-specific data to verify.
No direct EC50 reported for 2-[(diphenylacetyl)amino]benzamide.
FPR2/ALX agonism Privileged scaffold Resolution pharmacology Inflammation

H-Bond Donor/Acceptor Profile vs. Ameltolide Anticonvulsant

2-[(Diphenylacetyl)amino]benzamide contains a diphenylacetamido substituent at the 2-position of benzamide, yielding three hydrogen-bond donors (one diphenylacetamido NH plus two benzamide NH2 protons) and two hydrogen-bond acceptors (two carbonyl oxygens) . This HBD/HBA profile differs fundamentally from that of Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide; LY201116), a clinically investigated 4-aminobenzamide anticonvulsant that also contains three HBDs but presents them in a para-aminobenzamide arrangement with a dimethylphenyl N-substituent [1]. The para-aminobenzamide motif of Ameltolide has been directly linked to VGSC modulation with established in vivo anticonvulsant efficacy (ED50 values in rodent seizure models), and the diphenylacetyl-amino-benzamide scaffold has been hypothesized, via SAR extrapolation, to share this VGSC-modulating mechanism . However, the ortho-substitution pattern of the target compound creates a distinct conformational constraint not present in Ameltolide's para-substituted architecture, potentially altering both sodium channel binding kinetics and off-target receptor interactions . No direct comparative electrophysiology or in vivo efficacy data exist for the two compounds.

vs. Ameltolide VGSC Topology
Class-level inference
Target: ortho-diphenylacetamido, HBD 3/HBA 2. Ameltolide: para-amino, HBD 3/HBA 2, dimethylphenyl domain. Topology differs.
Ortho-substitution may confer distinct VGSC binding kinetics versus para-amino anticonvulsant class.
No direct comparative electrophysiology data available.
Hydrogen-bonding Anticonvulsant Sodium channel modulation Benzamide scaffold comparison

Purity Specification and Identity Verification

2-[(Diphenylacetyl)amino]benzamide is commercially supplied with a standard purity of 95%, as specified in the vendor technical datasheet . This purity level is consistent with research-grade small-molecule chemical standards for medicinal chemistry and chemical biology applications . The compound is provided with full structural characterization including IUPAC name, molecular formula (C21H18N2O2), molecular weight (330.4 g/mol), InChI, InChI Key (ZDNHADWQAWCRBX-UHFFFAOYSA-N), SMILES, and Canonical SMILES . This specification is identical to that provided for the meta-substituted regioisomer (3-[(diphenylacetyl)amino]benzamide, also 95% purity) and the N-phenyl analog (95% purity), meaning that regioisomer identity verification (e.g., by NMR or HPLC retention time comparison) rather than purity level is the critical procurement discriminator among in-class compounds .

Purity & Identity Specification
Specification review
95% purity (research-grade). Full structural characterization provided. Regioisomers also 95%.
Structural identity verification (NMR/HPLC) is the critical procurement discriminator, not purity grade.
Supplier specification; analytical method details not disclosed.
Purity specification Quality control Research-grade chemical Reproducibility

High-Value Application Scenarios


FPR2/ALX Agonist Lead Optimization

For medicinal chemistry teams pursuing formyl peptide receptor 2 (FPR2/ALX) agonists for resolution pharmacology applications, 2-[(diphenylacetyl)amino]benzamide provides a structurally defined, unsubstituted ortho-benzamide starting scaffold. As documented in the scaffold SAR analysis, the diphenylacetyl group targets the hydrophobic orthosteric pocket of FPR2 while the benzamide head group determines FPR2 vs. FPR1 selectivity . The ortho-substitution pattern offers a distinct conformational profile compared to para-substituted analogs, and the absence of additional substituents on the benzamide ring provides a clean baseline for systematic structure-activity relationship exploration . In-class benchmarks indicate that optimized diphenylacetyl-benzamide derivatives achieve FPR2 EC50 values in the ~40–200 nM range with FPR1 selectivity exceeding 100-fold .

VGSC Modulator Hypothesis Testing

The diphenylacetyl-amino-benzamide scaffold has been hypothesized, via established SAR of structurally related anticonvulsant benzamides, to modulate voltage-gated sodium channels (VGSCs) by stabilizing the inactivated state . Unlike the clinically investigated para-aminobenzamide anticonvulsant Ameltolide, which positions its amine substituent at the 4-position, 2-[(diphenylacetyl)amino]benzamide presents the diphenylacetamido group at the ortho position, creating a topologically distinct presentation of hydrogen-bond donors to the sodium channel binding site [1]. This makes the compound a valuable tool for comparative electrophysiology studies (whole-cell patch-clamp) designed to probe how benzamide substitution topology affects VGSC binding kinetics and state-dependent block .

Supramolecular Host-Guest Chemistry

The ortho-substitution pattern of 2-[(diphenylacetyl)amino]benzamide generates a bidentate hydrogen-bond donor motif (diphenylacetamido NH plus ortho-benzamide CONH2) that is structurally pre-organized for binding complementary hydrogen-bond acceptor guests . Similar diamide-type structures have been employed as precursors in host-guest chemistry for constructing larger, more complex molecular assemblies that facilitate the binding of specific species through hydrogen-bonding interactions . The bulky diphenylacetyl group provides additional hydrophobic surface area for van der Waals contacts, complementing the polar hydrogen-bonding interactions, while the lower molecular weight (330.4 g/mol) compared to N-substituted analogs facilitates crystallization and structural characterization .

Fragment-Based Drug Discovery

With a molecular weight of 330.4 g/mol, three hydrogen-bond donors, and two hydrogen-bond acceptors, 2-[(diphenylacetyl)amino]benzamide sits at the upper boundary of fragment-like chemical space and is approximately 23–28% lower in molecular weight than its N-phenyl and N-pyridinylmethyl analogs . This relatively compact size, combined with the conformational constraint imposed by ortho-substitution, makes it suitable as a fragment for structure-based drug design campaigns, where its hydrogen-bond donor/acceptor profile can be exploited for initial binding-site anchoring before fragment growing or linking strategies are employed [1]. The compound's scaffold membership in the FPR2-targeting privileged chemotype class further supports its prioritization for fragment screens targeting this receptor [2].

Application
Selection Property
Validation Focus
FPR2/ALX Agonist Lead Optimization
Scaffold-based FPR2 selectivity profile
FPR2 EC50 and FPR1 selectivity determination
VGSC Modulator Hypothesis Testing
Ortho-substitution topology vs. para-amino anticonvulsants
Whole-cell patch-clamp VGSC state-dependent block kinetics
Supramolecular Host-Guest Chemistry
Bidentate H-bond donor pre-organization
Host-guest binding constant and crystal structure analysis
Fragment-Based Drug Discovery
Fragment-like physicochemical profile and HBD count
Fragment binding assay and SAR by catalog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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